molecular formula C20H18N2O2 B14458140 N-Vanillylidenebenzidine CAS No. 73688-67-2

N-Vanillylidenebenzidine

Cat. No.: B14458140
CAS No.: 73688-67-2
M. Wt: 318.4 g/mol
InChI Key: VMJWAYOXEYWYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Vanillylidenebenzidine is an organic compound with the molecular formula C20H18N2O2. It is a derivative of benzidine, which is known for its applications in dye production and as a reagent in various chemical reactions. This compound is characterized by the presence of a vanillyl group attached to a benzidine core, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Vanillylidenebenzidine typically involves the condensation of vanillin with benzidine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Vanillylidenebenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Vanillylidenebenzidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Vanillylidenebenzidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of certain oxidases, leading to a decrease in oxidative stress. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various physiological effects .

Comparison with Similar Compounds

    Benzidine: A parent compound used in dye production and as a reagent in chemical reactions.

    Vanillin: A precursor used in the synthesis of N-Vanillylidenebenzidine.

    Quinone Derivatives: Products of the oxidation of this compound.

Uniqueness: this compound is unique due to the presence of both vanillyl and benzidine moieties, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

73688-67-2

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-[[4-(4-aminophenyl)phenyl]iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C20H18N2O2/c1-24-20-12-14(2-11-19(20)23)13-22-18-9-5-16(6-10-18)15-3-7-17(21)8-4-15/h2-13,23H,21H2,1H3

InChI Key

VMJWAYOXEYWYGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.